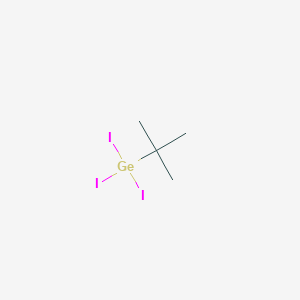
tert-Butyl(triiodo)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(triiodo)germane is an organogermanium compound characterized by the presence of a tert-butyl group and three iodine atoms attached to a germanium atom
準備方法
The synthesis of tert-Butyl(triiodo)germane typically involves the reaction of germanium tetrachloride with tert-butyl lithium, followed by the introduction of iodine. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反応の分析
tert-Butyl(triiodo)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other by-products.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl(triiodo)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
作用機序
The mechanism by which tert-Butyl(triiodo)germane exerts its effects involves the interaction of the germanium atom with biological molecules. The compound can form complexes with proteins and enzymes, altering their activity and leading to various biological effects. The molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
類似化合物との比較
tert-Butyl(triiodo)germane can be compared with other organogermanium compounds such as:
Trimethylgermane: Similar in structure but with three methyl groups instead of iodine atoms.
Triphenylgermane: Contains three phenyl groups attached to the germanium atom.
Tetramethylgermane: Features four methyl groups attached to the germanium atom. The uniqueness of this compound lies in the presence of the bulky tert-butyl group and the highly reactive iodine atoms, which confer distinct chemical properties and reactivity compared to other organogermanium compounds.
特性
CAS番号 |
86745-71-3 |
|---|---|
分子式 |
C4H9GeI3 |
分子量 |
510.46 g/mol |
IUPAC名 |
tert-butyl(triiodo)germane |
InChI |
InChI=1S/C4H9GeI3/c1-4(2,3)5(6,7)8/h1-3H3 |
InChIキー |
GQNVXNJWUGDVDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Ge](I)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)


![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
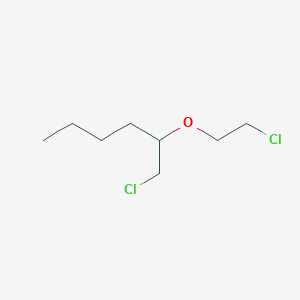

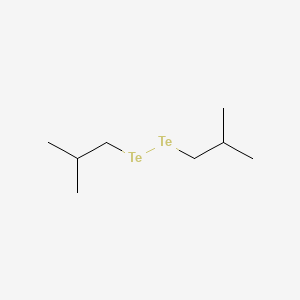
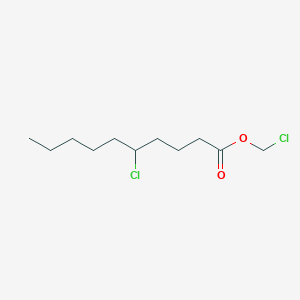
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
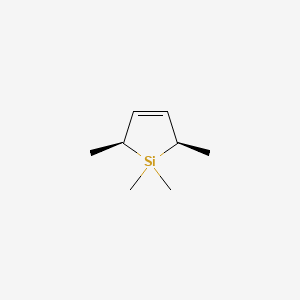
![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)

